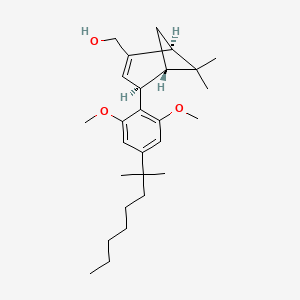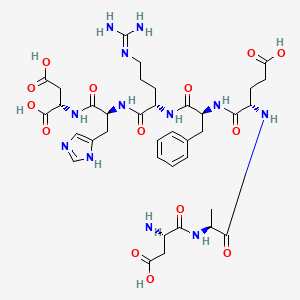
Fluroxypyr
Vue d'ensemble
Description
Fluroxypyr is a synthetic herbicide belonging to the class of synthetic auxins It is primarily used to control broadleaf weeds and woody brushThis compound is widely used in agricultural settings, particularly in wheat, barley, corn, and rice fields, due to its effectiveness and low cost .
Mécanisme D'action
Target of Action
Fluroxypyr is a synthetic auxin , a class of plant hormones that are essential for plant growth and development . It primarily targets a wide range of broad-leaved weeds .
Mode of Action
This compound operates by mimicking the action of natural plant hormones known as auxins . Auxins are found in all plant types and are responsible for regulating the amount, type, and direction of plant growth . When this compound is absorbed by a weed, it causes an uncontrolled growth response, leading to the weed’s inability to manage its own growth processes .
Biochemical Pathways
This compound affects the normal biochemical pathways of the target weeds. It induces oxidative stress in the plants, leading to an increase in the activity of antioxidant and detoxifying enzymes . Multiple metabolic reactions of this compound were observed in plants, including dehalogenation, hydroxylation, glycosylation, acetylation, and malonylation .
Pharmacokinetics
This compound is characterized by internal absorption and transmission . After absorption via roots, only a small proportion of this compound is translocated upward and accumulated in plant shoots . The distribution and enrichment ability of this compound in plants are greater in roots than in shoots .
Result of Action
The accumulation of this compound in plants evidently inhibits their growth . It activates the defense system against oxidative stress, leading to an increase in the activity of antioxidant and detoxifying enzymes . This results in the weed’s inability to manage its own growth processes, leading to its death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, this compound and its hydrolysate are frequently detected in ecosystems such as soil, lakes, and even groundwater . Residuals in the soil can be absorbed by crops and eventually reach the edible parts of the crops . .
Applications De Recherche Scientifique
Fluroxypyr has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of synthetic auxins and their interactions with other chemicals.
Biology: this compound is used to investigate the physiological responses of plants to synthetic auxins, including growth regulation and stress responses.
Medicine: Research is being conducted to explore the potential use of this compound derivatives in medical applications, such as cancer treatment.
Industry: This compound is widely used in agriculture to control weeds, improving crop yields and reducing the need for manual weeding
Analyse Biochimique
Biochemical Properties
Fluroxypyr interacts with various enzymes, proteins, and other biomolecules. It undergoes multiple metabolic reactions in rice seedlings, including dehalogenation, hydroxylation, glycosylation, acetylation, and malonylation . These interactions and metabolic reactions play a crucial role in the biochemical reactions involving this compound.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the growth of root systems and activates the defense system against oxidative stress . This includes an increase in the activity of antioxidant and detoxifying enzymes .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound accumulation in rice seedlings evidently inhibits their growth
Metabolic Pathways
This compound is involved in various metabolic pathways. As mentioned earlier, it undergoes multiple metabolic reactions, including dehalogenation, hydroxylation, glycosylation, acetylation, and malonylation .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has been found that the distribution and enrichment ability of this compound in rice seedlings are greater in roots than in shoots .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fluroxypyr is synthesized through a series of chemical reactions. The primary synthetic route involves the reaction of 4-amino-3,5-dichloro-6-fluoropyridine with chloroacetic acid to form the intermediate compound. This intermediate is then esterified with 1-methylheptyl alcohol to produce this compound-meptyl .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reaction conditions as described above. The process typically includes steps such as mixing, heating, and purification to ensure the final product meets the required purity standards. The use of advanced equipment and technology helps in optimizing the yield and efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Fluroxypyr undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: The compound can undergo reduction reactions under specific conditions.
Substitution: This compound can participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different properties and applications .
Comparaison Avec Des Composés Similaires
Fluroxypyr is often compared with other synthetic auxins such as picloram and clopyralid. While all these compounds function as herbicides by mimicking natural auxins, this compound is unique due to its specific chemical structure, which allows it to be more effective against certain types of weeds. Additionally, this compound has a lower cost and faster action compared to some of its counterparts .
List of Similar Compounds
- Picloram
- Clopyralid
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- Dicamba
- Triclopyr
Propriétés
IUPAC Name |
2-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FN2O3/c8-3-5(11)4(9)7(12-6(3)10)15-1-2(13)14/h1H2,(H2,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFQWPUMEMWTJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)OC1=NC(=C(C(=C1Cl)N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2034627 | |
| Record name | Fluroxypyr | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2034627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] | |
| Record name | Fluroxypyr | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5360 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Water solubility = 0.091 g/L at 20 °C, In acetone 51.0, methanol 34.6, ethyl acetate 10.6, isopropanol 9.2, dichloromethane 0.1, toluene 0.8, xylene 0.3 (all in g/L, 20 °C), In water at 20 °C, 5700 mg/L (pH 5.0), 7300 mg/L (pH 9.2) | |
| Record name | Fluroxypyr | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6655 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.09 at 24 °C | |
| Record name | Fluroxypyr | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6655 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000094 [mmHg], Vapor pressure = 9.42X10-7 mm Hg at 25 °C, 3.75X10-7 mm Hg at 25 °C | |
| Record name | Fluroxypyr | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5360 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Fluroxypyr | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6655 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Fluroxypyr is a pyridine carboxylic acid herbicide, like picloram and clopyralid. While the general mechanism of toxicity of this class of herbicides to plants is reasonably characterized, i.e., mimicking of the auxin plant growth hormone, the mechanism of toxicity to mammals is not as well characterized., Fluroxypyr induces auxin-type responses in susceptible annual and perennial broadleaf weeds (auxin being a type of plant growth hormone). Once absorbed into the plant, it accumulates in growing tissues to higher concentrations than the native auxin does, and degrades more slowly. Plant growth is disrupted by the deregulation of cellular growth process following binding of fluroxypyr to plant cell auxin receptor sites. Fluroxypyr also interferes with the plant's ability to metabolize nitrogen and produce enzymes. When a plant's strict growth regulation is disrupted in this fashion, plant growth becomes disorganized, disrupting key metabolic process and results in plant death., Fluroxypyr is applied as fluroxypyr-meptyl. After predominantly foliar uptake, the ester is hydrolyzed to the parent acid, which is the herbicidally active form, and translocated rapidly to other parts of the plants. Acts by inducing characteristic auxin-type responses, e.g. leaf curling. | |
| Record name | Fluroxypyr | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6655 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline solid | |
CAS No. |
69377-81-7 | |
| Record name | Fluroxypyr | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69377-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluroxypyr [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069377817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluroxypyr | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2034627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetic acid, 2-[(4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.253 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUROXYPYR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O40SHO197 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Fluroxypyr | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6655 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
232 °C, Stable in acidic media. Fluroxypyr is acidic, and reacts with alkalis to form salts. DT50 /half-life/ in water 185 days (pH 9, 20 °C). Stable at temperatures up to melting point. Stable in visible light. | |
| Record name | Fluroxypyr | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6655 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does fluroxypyr exert its herbicidal effect?
A: this compound, like other synthetic auxin herbicides, mimics the natural plant hormone indole-3-acetic acid (IAA). [, , , ] This disrupts normal plant growth by interfering with auxin signaling pathways, leading to uncontrolled cell division and elongation, ultimately causing plant death. [, , , ]
Q2: What are the visible symptoms of this compound exposure in plants?
A: Common symptoms include leaf epinasty (downward bending of leaves), stem elongation, stem twisting, and swelling of stems and petioles. [, ] These symptoms often appear rapidly after application, indicating a fast uptake and translocation of this compound within the plant. [, ]
Q3: Does this compound affect both root and shoot growth?
A: Yes, this compound impacts both root and shoot growth. Research shows a decrease in shoot dry weight, shoot length, and root dry weight with increasing this compound doses. [] In susceptible species, this compound is rapidly absorbed by foliage and translocated to other plant parts, including roots, affecting overall growth and development. [, ]
Q4: What is the chemical structure and properties of this compound?
A: this compound is a pyridine carboxylic acid derivative with the chemical name 4-amino-3,5-dichloro-6-fluoro-2-pyridyloxyacetic acid. [, ] It's typically formulated as an ester for enhanced uptake, which rapidly hydrolyzes to the active acid form within the plant. [, ]
Q5: Is this compound stable under various environmental conditions?
A: this compound's stability varies with environmental factors. In sterile water, photolysis is negligible, while in natural water bodies, it degrades with half-lives of 0.102-0.705 hours under UV light and 5.34-7.14 days under sunlight. [] Soil pH and moisture content significantly influence its degradation rate, with faster degradation observed in moist, alkaline soils. [, , ]
Q6: How is this compound formulated for different applications?
A: this compound is commercially available in various formulations, including wettable powders, water dispersible granules, emulsifiable concentrates, and suspension concentrates. [, ] Ester formulations enhance foliar uptake, while acid formulations are often used for soil applications. [, , ]
Q7: How do structural modifications of this compound affect its herbicidal activity?
A: Research suggests that modifications to the pyridine ring and side chain can alter this compound's activity. For example, replacing the fluorine atom with chlorine reduces activity. [] The length and branching of the ester side chain also influence its uptake and overall efficacy. [, ]
Q8: What strategies are employed to improve this compound formulation stability?
A: Formulations like wettable powders, water dispersible granules, and suspension concentrates aim to enhance stability and dispersibility in water. [, ] The use of surfactants and adjuvants can further improve herbicide performance and uptake by the target weeds. []
Q9: What analytical methods are used to detect and quantify this compound?
A: Common analytical methods include gas chromatography (GC) with electron capture detector (ECD), high-performance liquid chromatography (HPLC) with UV detection, and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). [, , , ] These techniques allow for sensitive and selective determination of this compound residues in various matrices, including water, soil, and plant tissues. [, , , , , ]
Q10: How does this compound degrade in the environment?
A: this compound undergoes both biotic and abiotic degradation in the environment. In soil, microbial activity is the primary degradation pathway, with half-lives ranging from 28 to 78 days. [] In water, photolysis and microbial metabolism contribute to its degradation. [, , ]
Q11: What are the major degradation products of this compound?
A: The main metabolites of this compound are this compound-methoxypyridine (F-MP) and this compound-pyridinol (F-P). [, ] F-P degrades rapidly, while F-MP persists longer in the soil. [] Other degradation products identified include 4-amino-3, 5-dichloro-6-fluorop-yridin-2-ol and 4-amino-3, 5-dichloro-6-hydroxy-2-pyridyloxyacetic acid. []
Q12: Does this compound pose environmental risks?
A: this compound has been detected in groundwater beneath railway tracks treated with the herbicide, exceeding the EU limit for pesticides in drinking water. [] The persistent nature of F-MP may also be of concern with repeated this compound applications. [] Therefore, its use in non-agricultural settings requires careful assessment of potential environmental impacts. [, ]
Q13: Has resistance to this compound been reported in weeds?
A: Yes, this compound resistance has been documented in several weed species, including kochia (Bassia scoparia). [, , , , ] This resistance is often cross-resistant to other synthetic auxin herbicides like dicamba. [, , , , ]
Q14: What are the mechanisms of resistance to this compound?
A: Resistance mechanisms can involve both target-site and non-target-site mechanisms. Target-site resistance can arise from mutations in auxin receptor genes, while non-target-site resistance may involve enhanced metabolic detoxification through increased activity of enzymes like glutathione S-transferases (GSTs), UDP-glucosyl transferase (GT), and ATP binding cassette transporters (ABC transporters). [, , , ]
Q15: What are the implications of this compound resistance for weed management?
A: The development of resistance poses significant challenges for weed management, reducing the efficacy of this compound and other synthetic auxin herbicides. [, , , , ] This necessitates the implementation of integrated weed management strategies, including herbicide rotation, cultural practices, and the use of alternative herbicides with different modes of action. [, , , , , ]
Q16: Are there alternative herbicides for controlling weeds susceptible to this compound?
A: Yes, several alternative herbicides are available, depending on the target weed species and the cropping system. Examples include other synthetic auxin herbicides like dicamba, picloram, triclopyr, and clopyralid, as well as herbicides with different modes of action like glyphosate, atrazine, chlorsulfuron, and clethodim. [, , , , ]
Q17: How do these alternatives compare to this compound in terms of efficacy and environmental impact?
A: Each alternative herbicide has its own efficacy and environmental profile. Some alternatives may offer better control of specific weed species, while others might have different persistence and degradation characteristics in the environment. [, , , , , , , , ] A careful evaluation of efficacy, environmental impact, and potential resistance risks is necessary when selecting an appropriate herbicide. [, , , , , , , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-2-[[(2S)-2-aminohexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxo](/img/structure/B1673405.png)
![N-[(1R,3S)-3-Hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide](/img/structure/B1673406.png)
![N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine](/img/structure/B1673407.png)
![N-[(3-Hydroxy-2-quinolinyl)carbonyl]-glycine](/img/structure/B1673411.png)

![3-[4-(8-fluoro-5H-[1]benzoxepino[4,3-b]pyridin-11-ylidene)piperidin-1-yl]propanoic acid](/img/structure/B1673414.png)

![4-methyl-8-phenoxy-1-(2-phenylethyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B1673418.png)




